molecular formula C8H4ClF3O2 B8067379 4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone

4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone

Cat. No.: B8067379
M. Wt: 224.56 g/mol
InChI Key: ZOCOISZPDQVWOO-UHFFFAOYSA-N
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Description

4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H5ClF3O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a hydroxyl group at the 2-position, while the ethanone moiety is trifluoromethylated

Preparation Methods

Synthetic Routes and Reaction Conditions

4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone can be synthesized through several methods. One common approach involves the Fries rearrangement of 3-chlorophenyl acetate with aluminum chloride. This reaction typically occurs without a solvent at temperatures between 130°C and 135°C, yielding the desired product in good yields . Another method involves the bromination of 4-chloro-2-hydroxypropiophenone, followed by trifluoromethylation using appropriate reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale Fries rearrangement reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacologically active compound.

Properties

IUPAC Name

1-(4-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCOISZPDQVWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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